molecular formula C18H16F4N4O2S B4579152 N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Cat. No. B4579152
M. Wt: 428.4 g/mol
InChI Key: URCKEPXLHCRUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide is a compound of interest in the field of organic and medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and analysis contribute to the understanding of its chemical and physical properties, which are crucial for its potential applications in various fields.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds with complex heteroaryl groups, involves strategic chemical reactions to incorporate diverse functional groups, enhancing their biological activities. For example, the synthesis of a novel glucokinase activator, involving heteroaryl-containing benzamide derivatives, demonstrates the intricate steps required to achieve potent biological activity (Park et al., 2014). This process includes the careful selection of precursors and reaction conditions to achieve the desired structural features.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, such as N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide, often involves X-ray crystallography and spectroscopic methods. These analyses reveal the compound's molecular geometry, conformation, and intermolecular interactions, which are essential for understanding its reactivity and biological properties. For instance, X-ray crystal structure studies provide insights into the compound's conformation and the role of non-covalent interactions in its stability (Kumara et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement showcases the versatility of these compounds in organic synthesis (Liu et al., 2014). Such reactions enable the introduction of diverse substituents, affecting the compound's chemical and biological properties.

Scientific Research Applications

Heterocyclic Synthesis

A study by Mohareb et al. (2004) detailed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and pyrimidine, indicating a broad utility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer and Antiviral Agents

Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings highlighted the compound's versatility in the development of therapeutic agents, showing significant promise in the fight against various diseases (Küçükgüzel et al., 2013).

Supramolecular Chemistry

Research by Wang et al. (2014) on the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions like C–H⋯F and C–H⋯O demonstrates the compound's application in creating supramolecular structures with potential use in materials science (Wang, Hu, Wang, Liu, & Huang, 2014).

Molecular Gels

A study by Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, uncovering the significant role of methyl functionality and multiple non-covalent interactions in the formation of molecular gels. This research opens new pathways for the design of novel materials with specific properties (Yadav & Ballabh, 2020).

Antiviral Activities

Hebishy et al. (2020) presented a synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza virus, demonstrating the compound's potential in developing antiviral medications (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-[4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N4O2S/c1-3-26-8-13(10(2)25-26)14-9-29-17(23-14)24-15(27)11-5-4-6-12(7-11)28-18(21,22)16(19)20/h4-9,16H,3H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCKEPXLHCRUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.